Home > Products > Screening Compounds P86176 > 1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol
1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol - 1691861-59-2

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol

Catalog Number: EVT-2943500
CAS Number: 1691861-59-2
Molecular Formula: C10H14FN3O
Molecular Weight: 211.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Compound Description: This describes a series of novel pyrazole-based heterocycles linked to a sugar moiety. These compounds were synthesized and evaluated for their anti-diabetic activity. Notably, three compounds within this series (12f, 12h, and 12i) exhibited moderate anti-diabetic activity comparable to the standard drug remogliflozin.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: This compound, designated as BI 894416, is a potent and selective spleen tyrosine kinase (SYK) inhibitor. It was developed as a potential treatment for severe asthma.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: This compound, BI 1342561, is another potent and selective SYK inhibitor with a structure closely related to BI 894416. It also targets severe asthma and differs only in its bicyclic moiety, featuring a 2,3-dimethyl-2H-indazole instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine present in BI 894416.

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one (LCF-1)

Compound Description: LCF-1, isolated from Lindernia ciliata, demonstrated promising anti-diabetic properties through enhancement of glucose uptake.

6-Methylpyrimidine-4-ol Derivatives

Compound Description: A series of novel 2-S-, 4-, 5-substituted and bicyclic 6-methylpyrimidine-4-ol derivatives, incorporating pyrazole, 1,2,4-triazole, and pyridazine moieties, were synthesized and tested. These compounds showed pronounced growth-stimulating action on plants, surpassing the activity of heteroauxin.

2-(1-(1H-benzo(d)imidazol-2-yl)ethylthio)-6-methylpyrimidin-4-ol

Compound Description: This compound was specifically synthesized as part of a study exploring new derivatives of 2-mercapto-6-methylpyrimidin-4-ol with potential pharmacological interest. The study does not detail the specific pharmacological targets or activities.

2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones

Compound Description: This group of compounds, derived from 5-alkyl-6-(substituted benzyl)-2-thiouracils, were synthesized and tested for antimicrobial activity. Some compounds within this group demonstrated good antibacterial and antifungal activity.

2-[2-(pyrrolidin-1-yl)ethyl]-thiopyrimidin-4(3H)-ones

Compound Description: This class of compounds, also synthesized from 5-alkyl-6-(substituted benzyl)-2-thiouracils, was evaluated for antimicrobial activity. Several compounds within this class exhibited potent antibacterial and antifungal activities.

2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones

Compound Description: This set of compounds, synthesized through a similar route as the previous two groups, was also assessed for antimicrobial activity. Some of these compounds showed noteworthy antifungal activity.

2-[2-(morpholin-4-yl)ethyl]thiopyrimidines

Compound Description: These derivatives, synthesized via the reaction of 5-alkyl-6-(substituted benzyl)-2-thiouracils with N-(2-chloroethyl)morpholine hydrochloride, were tested for their antimicrobial properties. Certain compounds within this group displayed significant antibacterial and antifungal activities.

2-[2-(N-phthalimido)ethyl]-pyrimidines & 2-[3-(N-phthalimido)propyl]pyrimidines

Compound Description: These two groups of compounds, derived from 5-alkyl-6-(substituted benzyl)-2-thiouracils, were synthesized and evaluated for antimicrobial properties. The study highlighted that some compounds within these groups showed promising antibacterial and antifungal activities.

Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

Compound Description: This compound was synthesized and characterized by single-crystal X-ray diffraction. Its specific biological activities are not mentioned in the provided text.

4-(pyrrolidin-1-ylmethyl)benzaldehyde

Compound Description: This compound serves as a crucial intermediate in the synthesis of various small molecule anticancer drugs, particularly due to its water solubility. Its role as an important building block highlights its potential in developing new therapeutic agents.

4-(3-(methylamino)-1-phenylpropyl)-6-(2-(pyrrolidin-1-yl)ethoxy)naphthalen-1-ol

Compound Description: This compound was designed and evaluated for its dual inhibition of the histamine H3 receptor and the norepinephrine transporter. It demonstrated efficacy in a rat model of osteoarthritic pain, indicating its potential as a therapeutic agent for pain management.

5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide (Org 27569)

Compound Description: This compound acts as an allosteric modulator of the cannabinoid CB1 receptor. It exhibits a paradoxical effect: increasing the binding of the CB1 receptor agonist CP 55,940 while antagonizing receptor function, effectively acting as an insurmountable antagonist.

3-methyl-1-[5-phenyl-4-[4-(2-pyrrolidin-1-ylethoxymethyl)-1-piperidyl]thieno[2,3-d]pyrimidin-6-yl]azetidin-3-ol (XAF-1407)

Compound Description: XAF-1407 is described as a novel, potent, and highly specific inhibitor of the G-protein gated acetylcholine-activated inward rectifier potassium current (IK,ACh). Its potential as an atrial-selective treatment for atrial fibrillation (AF) was investigated in horses with persistent AF.

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist, targeting both OX1 and OX2 receptors. It exhibits efficacy in promoting sleep in both animals and humans without disrupting the natural sleep architecture. Notably, it possesses a slow dissociation rate from the OX2 receptor, leading to a long-lasting pseudo-irreversible mode of antagonism.

4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile (ABT-239)

Compound Description: ABT-239 is a potent and selective histamine H3 receptor antagonist. It has shown efficacy in enhancing arousal and attention in rodents and in improving cognitive performance in various preclinical models, including models of Alzheimer's disease and schizophrenia.

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a highly potent and selective antagonist of the CB1 cannabinoid receptor. It exhibits nanomolar affinity for both rat brain and human CB1 receptors and demonstrates good oral bioavailability. Its pharmacological effects include antagonism of cannabinoid-induced hypothermia, analgesia, and gastrointestinal transit, as well as reduction of ethanol and sucrose consumption in rodents.

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

Compound Description: JTE907 is identified as an inverse agonist at the CB2 cannabinoid receptor's canonical pathway (inhibition of adenylyl cyclase) while acting as a low-efficacy agonist at the noncanonical pathway (arrestin recruitment). This dual activity highlights the complex nature of receptor pharmacology and the potential for functional selectivity of ligands.

Properties

CAS Number

1691861-59-2

Product Name

1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol

IUPAC Name

1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-ol

Molecular Formula

C10H14FN3O

Molecular Weight

211.24

InChI

InChI=1S/C10H14FN3O/c1-2-8-9(11)10(13-6-12-8)14-4-3-7(15)5-14/h6-7,15H,2-5H2,1H3

InChI Key

QCCCQKLHFWPXJG-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC=N1)N2CCC(C2)O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.